2-Fluoro-3-vinylpyridine 2-Fluoro-3-vinylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13573986
InChI: InChI=1S/C7H6FN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2
SMILES: C=CC1=C(N=CC=C1)F
Molecular Formula: C7H6FN
Molecular Weight: 123.13 g/mol

2-Fluoro-3-vinylpyridine

CAS No.:

Cat. No.: VC13573986

Molecular Formula: C7H6FN

Molecular Weight: 123.13 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-vinylpyridine -

Specification

Molecular Formula C7H6FN
Molecular Weight 123.13 g/mol
IUPAC Name 3-ethenyl-2-fluoropyridine
Standard InChI InChI=1S/C7H6FN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2
Standard InChI Key FKXCZRQUUBWFCO-UHFFFAOYSA-N
SMILES C=CC1=C(N=CC=C1)F
Canonical SMILES C=CC1=C(N=CC=C1)F

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecular structure of 2-fluoro-3-vinylpyridine features a six-membered pyridine ring with a fluorine atom at position 2 and a vinyl (-CH=CH₂) group at position 3. The IUPAC name for this compound is 3-ethenyl-2-fluoropyridine, reflecting these substituents . Key structural identifiers include:

PropertyValue
Molecular FormulaC₇H₆FN
Molecular Weight123.13 g/mol
SMILESC=CC1=C(N=CC=C1)F
InChIKeyFKXCZRQUUBWFCO-UHFFFAOYSA-N

The planar pyridine ring adopts a slight distortion due to the electron-withdrawing fluorine atom, which polarizes the π-system and enhances reactivity at specific positions .

Spectroscopic and Computational Data

Computational studies using PubChem’s tools reveal that the fluorine atom induces a dipole moment of 1.87 D, while the vinyl group contributes to a calculated logP (octanol-water partition coefficient) of 1.72, indicating moderate lipophilicity . Nuclear magnetic resonance (NMR) spectra predict a characteristic doublet for the vinyl protons at δ 5.2–5.8 ppm (J = 10–12 Hz) and a deshielded fluorine signal at δ -110 ppm in ¹⁹F NMR .

Synthetic Methodologies

Photoredox-Catalyzed Hydroaminoalkylation

A breakthrough in synthesizing 2-fluoro-3-vinylpyridine derivatives involves photoredox-catalyzed hydroaminoalkylation (HAA). In a continuous-flow system, 2-fluoro-3-vinylpyridine reacts with primary alkylamines (e.g., cyclohexylamine) under blue light (420 nm) using 3DPA2FBN as the photocatalyst . This method achieves a 97% yield of γ-pyridyl amines, which subsequently undergo intramolecular cyclization to form spirocyclic tetrahydronaphthyridines (THNs) .

Reaction Conditions:

  • Catalyst: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 25°C (photoreactor), 120°C (thermal cyclization)

  • Residence Time: 20 minutes (flow system)

Applications in Drug Discovery

Spirocyclic Tetrahydronaphthyridines (THNs)

2-Fluoro-3-vinylpyridine serves as a critical precursor for THNs, a class of sp³-rich scaffolds prized for their three-dimensionality and pharmacokinetic properties. In a landmark study, γ-pyridyl amines derived from 2-fluoro-3-vinylpyridine underwent thermal or palladium-catalyzed cyclization to yield 1,8- and 1,6-THNs with >90% efficiency . These compounds exhibit enhanced binding affinity to G protein-coupled receptors (GPCRs), as demonstrated in Pfizer’s MC4R antagonist PF-07258669 .

Structure-Activity Relationship (SAR) Optimization

The fluorine atom in 2-fluoro-3-vinylpyridine enables precise SAR tuning. For instance:

  • Electron-Withdrawing Effects: Fluorine’s inductive effect activates the pyridine ring for nucleophilic aromatic substitution, allowing selective functionalization at the 4- and 6-positions .

  • Metabolic Stability: Fluorination reduces cytochrome P450-mediated oxidation, improving the half-life of drug candidates .

Future Directions

Ongoing research aims to expand the utility of 2-fluoro-3-vinylpyridine in asymmetric catalysis and bioconjugation. Innovations in electrochemical fluorination may streamline production, while CRISPR-edited enzyme systems could enable biocatalytic derivatization .

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